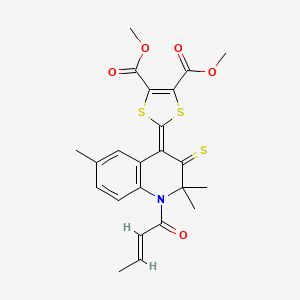

dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

CAS No.:

Cat. No.: VC10631911

Molecular Formula: C23H23NO5S3

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23NO5S3 |

|---|---|

| Molecular Weight | 489.6 g/mol |

| IUPAC Name | dimethyl 2-[1-[(E)-but-2-enoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |

| Standard InChI | InChI=1S/C23H23NO5S3/c1-7-8-15(25)24-14-10-9-12(2)11-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h7-11H,1-6H3/b8-7+ |

| Standard InChI Key | BMQIGURNACNDBF-BQYQJAHWSA-N |

| Isomeric SMILES | C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

| SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

| Canonical SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three distinct components:

-

Dithiole Ring: A five-membered ring containing two sulfur atoms, which confers electron-deficient properties and participation in redox reactions.

-

Quinolinylidene System: A partially hydrogenated quinoline derivative with a ketone group at position 3 and methyl substituents at positions 2 and 6 . The thioxo group () at position 3 enhances electrophilicity, facilitating nucleophilic attacks.

-

Dicarboxylate Esters: Methyl ester groups at positions 4 and 5 of the dithiole ring, contributing to solubility in organic solvents and steric bulk.

The 2-butenoyl group at position 1 introduces an α,β-unsaturated carbonyl system, enabling conjugate addition or cycloaddition reactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 489.6 g/mol |

| Key Functional Groups | Dithiole, Thioxo, Dicarboxylate, 2-Butenoyl |

| CAS Number | VC10631911 |

Spectroscopic and Computational Insights

While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous dithiole-quinoline hybrids exhibit:

-

NMR: Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and thiocarbonyl protons (δ 3.5–4.2 ppm) .

-

IR: Stretching vibrations for (1680–1720 cm) and (1050–1250 cm).

Computational models predict a planar dithiole ring and a twisted quinolinylidene moiety due to steric clashes between methyl groups.

Synthesis and Optimization Strategies

Reaction Pathway Overview

The synthesis involves three key stages:

-

Quinolinylidene Precursor Preparation: 2,2,6-Trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinone is synthesized via cyclocondensation of substituted anilines with thiourea derivatives .

-

Dithiole-Dicarboxylate Formation: A [3+2] cycloaddition between dimethyl acetylenedicarboxylate and carbon disulfide under basic conditions yields the dithiole core .

-

Coupling and Functionalization: The quinolinylidene and dithiole-dicarboxylate units are linked via a Knoevenagel condensation, followed by acylation with 2-butenoyl chloride .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinolinylidene Synthesis | Thiourea, HCl, reflux | 65% |

| Dithiole Formation | CS, KOH, 0°C | 72% |

| Final Coupling | 2-Butenoyl chloride, pyridine | 58% |

Challenges and Isomer Control

The 2-butenoyl group introduces geometric isomerism (), necessitating chromatographic separation . Pyridine is critical for scavenging HCl during acylation, preventing quinolinylidene decomposition . Optimized temperatures (40–60°C) balance reaction rate and byproduct formation.

Chemical Reactivity and Derivative Formation

Cycloaddition and Conjugate Addition

The α,β-unsaturated carbonyl system undergoes:

-

[4+2] Diels-Alder Reactions: With dienes to form six-membered rings .

-

Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted adducts.

The thioxo group participates in redox reactions, such as oxidation to sulfoxide or reduction to thiol.

Stability and Degradation

The compound is sensitive to:

-

Hydrolysis: Ester groups degrade under acidic or basic conditions, forming dicarboxylic acids.

-

Photolysis: UV exposure cleaves the dithiole ring, releasing sulfur.

Biological Activity and Hypothetical Applications

Mechanistic Hypotheses

While direct bioactivity data are lacking, structural analogs suggest:

-

Enzyme Inhibition: Dithiole-thioxo systems chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .

-

Antimicrobial Activity: Quinoline derivatives disrupt microbial DNA gyrase .

| Target | Proposed Mechanism |

|---|---|

| Bacterial Gyrase | DNA supercoiling inhibition |

| Leishmania Enzymes | Redox cycling via thioxo group |

| Cancer Proteases | Zinc ion chelation |

Toxicity and Pharmacokinetics

Methyl esters may hydrolyze in vivo to carboxylic acids, increasing solubility but risking nephrotoxicity. The logP value (estimated 3.2) suggests moderate blood-brain barrier permeability.

Future Directions and Research Gaps

Synthetic Improvements

-

Catalytic Asymmetric Synthesis: Chiral catalysts could enantioselectively construct the quinolinylidene scaffold .

-

Flow Chemistry: Continuous processes may enhance yield and reduce isomer formation .

Biological Screening

Priority assays include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume